N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Descripción
N-(2H-1,3-Benzodioxol-5-yl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused bicyclic core structure. The compound features:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is substituted at position 1 with a phenyl group and at position 6 with a cyclopropyl moiety.
- An acetamide linker at position 5 of the pyrimidinone ring, connected to a 2H-1,3-benzodioxol-5-yl (methylenedioxyphenyl) group.
The cyclopropyl group introduces steric and electronic effects that may influence metabolic stability and solubility.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c29-20(25-15-8-9-18-19(10-15)32-13-31-18)12-27-21(14-6-7-14)26-22-17(23(27)30)11-24-28(22)16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOVINFTTUIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including cell division.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes a mitotic blockade, leading to cell apoptosis.
Biochemical Pathways
The compound affects the microtubule dynamics within the cell, disrupting the normal function of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells.
Análisis Bioquímico
Biochemical Properties
This compound, N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, inhibits mitochondrial membrane potential. This suggests that it interacts with the enzymes and proteins involved in maintaining this potential.
Cellular Effects
N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has been shown to have a significant impact on tumor cells under glucose starvation. It likely influences cell function by affecting cell signaling pathways and gene expression related to glucose metabolism.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The target compound shares structural homology with other pyrazolo[3,4-d]pyrimidinone derivatives. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Solubility :
- The benzodioxol group in the target compound increases oxygen content, likely improving aqueous solubility compared to the chloro-methylphenyl () and fluorophenyl () analogs.
- The cyclopropyl group in the target compound introduces steric hindrance and lipophilicity, which may reduce solubility but enhance membrane permeability.
The fluorine atom in ’s compound improves metabolic stability and bioavailability, a common strategy in CNS-targeting drugs.
Synthetic Complexity :
- The cyclopropyl and benzodioxol groups in the target compound likely require multi-step synthesis, including cyclopropanation and benzodioxol ring formation. In contrast, and derivatives involve simpler halogenation or benzylation steps .
Research Findings and Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known ATP-competitive kinase inhibitors. The benzodioxol group may target kinases with hydrophobic pockets.
- Anticancer Activity : Cyclopropyl-substituted heterocycles often exhibit antitumor properties by disrupting DNA replication.
- Neuropharmacology : Fluorinated analogs (e.g., ) are frequently explored for neuroprotective or antipsychotic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
